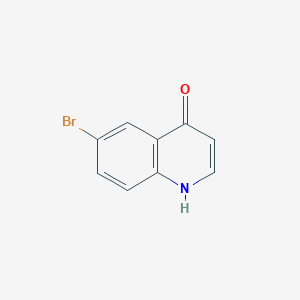

6-Bromoquinolin-4-Ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLBNOHKHRAXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932579 | |

| Record name | 6-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145369-94-4 | |

| Record name | 6-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromoquinolin-4-ol: A Technical Guide for Researchers

Introduction: 6-Bromoquinolin-4-ol is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry, drug development, and materials science. As a derivative of the quinoline scaffold, a privileged structure in numerous bioactive molecules, it serves as a crucial intermediate in the synthesis of a wide range of functionalized compounds.[1][2] Its chemical architecture, featuring a bromine substituent and a hydroxyl group on the quinoline core, allows for diverse chemical modifications, making it a versatile building block for creating novel therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key reactions of this compound.

Core Chemical and Physical Properties

This compound exists in tautomeric equilibrium with its keto form, 6-Bromo-4(1H)-quinolone. This property is reflected in its various registered synonyms. The compound is typically a stable, solid material under standard laboratory conditions.

| Property | Data | Reference(s) |

| CAS Number | 145369-94-4 | [5][6] |

| Molecular Formula | C₉H₆BrNO | [5][6] |

| Molecular Weight | 224.05 g/mol | [1][5] |

| Appearance | White to light yellow or tan powder/crystal. | [1] |

| Melting Point | 283°C (lit.) | [1][5] |

| Boiling Point | 370.7 ± 22.0 °C (Predicted) | [1] |

| Density | 1.705 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.83 ± 0.40 (Predicted) | [1] |

| Storage Conditions | Room temperature, sealed in a dry, dark place. | [1][7] |

| InChIKey | XKLBNOHKHRAXKK-UHFFFAOYSA-N | [5] |

| SMILES | BrC1=CC=C2NC=CC(=O)C2=C1 | [5] |

Molecular Structure and Reactivity

The structure of this compound is characterized by a quinoline ring system substituted with a bromine atom at the 6-position and a hydroxyl group at the 4-position. This hydroxyl group leads to significant keto-enol tautomerism, with the equilibrium favoring the 6-bromo-4(1H)-quinolone form.

Keto-Enol Tautomerism of this compound.

The compound's reactivity is primarily dictated by the hydroxyl group and the activated quinoline ring. The hydroxyl group can be readily converted into a leaving group, such as a chloro group, which is a common strategy for subsequent nucleophilic substitution reactions. This makes this compound a key precursor for compounds like 6-bromo-4-chloroquinoline, an essential intermediate for more complex molecules.[3]

Key reaction: Conversion to 6-Bromo-4-chloroquinoline.

Experimental Protocols

Synthesis of this compound via Decarboxylation

This protocol details the synthesis of this compound from 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[1] The high-temperature reaction in diphenyl ether facilitates the decarboxylation of the starting material.

Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a 100 mL round-bottomed flask, place 6-bromo-4-hydroxyquinoline-3-carboxylic acid (5.0 g, 18.73 mmol) and add diphenyl ether (30 mL).[1]

-

Heating: Heat the reaction mixture to 260°C and stir for 2 hours.[1]

-

Precipitation: After the reaction is complete, cool the mixture to 60°C. Add petroleum ether (30 mL) to precipitate the product.[1]

-

Filtration and Washing: Collect the resulting suspended solid by filtration. Wash the solid sequentially with petroleum ether and then with ethyl acetate.[1]

-

Drying: Dry the final product under reduced pressure to yield this compound as a brown solid (typical yield: ~77%).[1]

-

Analysis: The product can be characterized by ESI-MS, which should show a peak at m/z = 224 [M + H]⁺.[1]

General Protocol for Spectroscopic Analysis

While specific, fully assigned spectra for this compound are not consolidated in all public databases, the following represents generalized protocols for acquiring key spectroscopic data, adapted from methods for similar quinoline structures.[8]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical spectral width would be 0-12 ppm. Sufficient scans should be averaged to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width is typically set to 0-200 ppm.

B. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using LC-MS.

-

Ionization: Use Electrospray Ionization (ESI) in positive mode to generate the [M+H]⁺ ion.

-

Mass Analysis: Analyze the ionized fragments based on their mass-to-charge ratio (m/z). The expected molecular ion peak for C₉H₆BrNO will show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Drug Development and Research

This compound is a valuable starting material for synthesizing compounds with potential therapeutic applications. The quinolinone core is known for a range of biological activities.[9]

-

Antimicrobial Agents: Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against clinically relevant resistant strains such as ESBL-producing E. coli and MRSA.[4]

-

Anticancer Research: The broader class of quinoline and quinolinone derivatives is present in several anticancer agents. The bromine atom at the C6 position can enhance cytotoxic effects in certain molecular contexts.[9]

-

Kinase Inhibitors: The compound serves as an intermediate in the synthesis of potent kinase inhibitors. For example, it is a precursor to 6-bromo-4-iodoquinoline, a key fragment for synthesizing GSK2126458, a PI3K/mTOR inhibitor.[2]

References

- 1. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 6. scbt.com [scbt.com]

- 7. 145369-94-4|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinolin-4-ol is a halogenated quinoline derivative that serves as a valuable intermediate in organic synthesis. Its structural scaffold is of significant interest in medicinal chemistry and materials science. The compound exists in tautomeric equilibrium with its keto form, 6-bromo-1,4-dihydroquinolin-4-one. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering critical data for researchers and professionals in drug discovery and chemical synthesis.

Core Physicochemical Data

The physicochemical properties of this compound are fundamental to its handling, reactivity, and potential applications. The quantitative data, including both experimental and predicted values, are summarized below for clarity and easy reference.

| Property | Value | Data Type | Source(s) |

| CAS Number | 145369-94-4 | Experimental | [1][2][3] |

| Molecular Formula | C₉H₆BrNO | Experimental | [1][2][4] |

| Molecular Weight | 224.05 g/mol | Calculated | [2][4] |

| Appearance | White to light yellow powder/crystal | Experimental | --- |

| Melting Point | 283 °C (lit.) | Experimental | [2] |

| Boiling Point | 370.7 ± 22.0 °C at 760 mmHg | Predicted | --- |

| Density | 1.705 ± 0.06 g/cm³ | Predicted | --- |

| pKa (acidic) | 3.83 ± 0.40 | Predicted | --- |

| LogP (Octanol-Water Partition Coefficient) | No data available | - | [5] |

| Solubility | No quantitative data available | - | [5] |

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification. The LogP for the related isomer 4-Bromoquinolin-6-ol has been computationally estimated as 2.5, which may serve as a useful reference point.[6]

Tautomerism

It is crucial to recognize that this compound exists as a mixture of two tautomers: the enol form (this compound) and the more stable keto form (6-bromo-1,4-dihydroquinolin-4-one). This equilibrium can be influenced by the solvent and physical state (solid vs. solution) and has significant implications for its reactivity and spectroscopic characterization.[7] The presence of both forms is important in the design of synthetic routes and in the interpretation of analytical data.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.

Methodology:

-

Sample Preparation: A small quantity of dry this compound is finely pulverized.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To quantify the concentration of this compound in water at equilibrium, a critical parameter for pharmaceutical and biological applications.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a specified buffer solution) in a sealed, inert flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is allowed to settle, and the supernatant is carefully filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove all undissolved solid.

-

Quantification: The concentration of the dissolved solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa), which describes the extent of ionization at a given pH.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system like water/methanol if aqueous solubility is low) to create a solution of known concentration.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Visualizations

Synthesis and Analysis Workflow

The following diagrams illustrate a typical synthetic pathway for this compound and a general workflow for the determination and application of its physicochemical properties.

Caption: A typical synthetic pathway for this compound.

Caption: Experimental workflow for physicochemical property determination.

References

- 1. scbt.com [scbt.com]

- 2. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 3. This compound, CasNo.145369-94-4 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 4. 145369-94-4|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Bromoquinolin-6-ol | C9H6BrNO | CID 44558265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Physicochemical Properties of 6-Bromoquinolin-4-ol

An In-depth Technical Guide to the

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for their successful application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the melting point and solubility of 6-Bromoquinolin-4-ol, complete with detailed experimental protocols and logical workflows.

This compound is a heterocyclic aromatic compound that serves as a key intermediate in various industrial applications, including the synthesis of dyes, polymers, and agrochemicals.[1] Its molecular structure and properties are fundamental to its reactivity and handling.

Data Presentation: Core Physicochemical Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 145369-94-4 | [1][2][3] |

| Molecular Formula | C₉H₆BrNO | [1][3] |

| Molecular Weight | 224.05 g/mol | [1] |

| Melting Point | 283°C (lit.) | [1][2][4] |

| Appearance | Tan powder / White to Light yellow powder to crystal | [1][4] |

| Boiling Point (Predicted) | 370.7 ± 22.0 °C | [1][4] |

| Density (Predicted) | 1.705 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 3.83 ± 0.40 | [1][4] |

Solubility Profile

Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature.[5][6] However, based on its chemical structure—a substituted aromatic heterocycle—qualitative solubility in polar aprotic solvents is expected. The quinoline core imparts some polarity, while the bromo substituent and aromatic system contribute to its solubility in organic media.

Data Presentation: Qualitative Solubility

The following table summarizes the expected qualitative solubility profile of this compound. Experimental verification is necessary for precise applications.

| Solvent Type | Expected Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | The polar nature of the quinoline ring and the potential for hydrogen bonding with the hydroxyl group suggest solubility. |

| Polar Protic (e.g., Ethanol, Methanol) | Sparingly Soluble to Soluble | Solubility is likely, but may be limited by the overall aromatic character of the molecule. |

| Nonpolar (e.g., Hexane, Toluene) | Insoluble to Sparingly Soluble | The polar functional groups are expected to limit solubility in nonpolar media. |

| Aqueous Solutions | pH-dependent | As a weak acid, its solubility in aqueous media is expected to increase significantly at higher pH values due to deprotonation of the hydroxyl group. |

Experimental Protocols

For researchers requiring precise and reproducible data, the following sections detail the standard methodologies for determining the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[7]

Methodology: Capillary Melting Point Determination

This protocol is based on the widely used digital melting point apparatus (e.g., DigiMelt, Mel-Temp) or the Thiele tube method.[8]

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Place a small amount of the powdered sample on a clean, dry surface.

-

Push the open end of a capillary tube into the powder until a small amount (1-2 mm in height) of the compound is packed into the tube.[7]

-

Tap the closed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[8]

-

-

Apparatus Setup (Digital Apparatus):

-

Insert the loaded capillary tube into the sample holder of the apparatus.[8]

-

If the approximate melting point is unknown, perform a rapid preliminary run by setting a high heating rate (e.g., 10-20°C/min) to get an estimated range.[8]

-

For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.

-

-

Measurement:

-

Set a slow heating rate (1-2°C/min) as the temperature approaches the expected melting point.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T₂).

-

The melting point is reported as the range T₁ to T₂.

-

Perform at least two careful determinations to ensure consistency.

-

Solubility Determination

A systematic approach is required to determine the solubility of this compound in various solvents. The following protocol outlines a general "shake-flask" method, which is a standard for measuring equilibrium solubility.[9]

Methodology: Shake-Flask Solubility Testing

-

Preparation:

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial.[10] This step is crucial to separate the dissolved solute from any undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

-

-

Hierarchy of Solvents:

-

If the compound is insoluble in an initial solvent, the test can be repeated with a lower concentration or a different solvent can be tried. A common hierarchy is to test in aqueous media first, followed by organic solvents of varying polarity.[11]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Shake-Flask Solubility Testing.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 3. scbt.com [scbt.com]

- 4. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. materialneutral.info [materialneutral.info]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic Profile of 6-Bromoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-bromoquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This document compiles available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₆BrNO, with a molecular weight of approximately 224.05 g/mol .[1][2][3] The spectroscopic data presented herein serves to confirm the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Due to the tautomeric nature of 4-hydroxyquinolines, this compound can exist in equilibrium between the -ol and the -one form. The data presented is consistent with the major tautomeric form observed in solution.

¹H NMR Spectral Data

The proton NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H5 | 8.15 | d | 2.4 |

| H2 | 7.95 | m | - |

| H8 | 7.78 | m | - |

| H7 | 7.51 | d | 9.2 |

| H3 | 6.00 | d | 7.2 |

Note: The assignments are based on partial literature data and may require further 2D NMR analysis for unambiguous confirmation.

¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C4 | ~178 |

| C8a | ~140 |

| C2 | ~139 |

| C6 | ~135 |

| C7 | ~128 |

| C5 | ~125 |

| C4a | ~123 |

| C8 | ~119 |

| C3 | ~110 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the quinolinone ring system and the C-Br bond.

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-3200 (broad) | O-H stretching (for the -ol tautomer) or N-H stretching (for the -one tautomer) |

| 3100-3000 | Aromatic C-H stretching |

| 1680-1640 | C=O stretching (for the -one tautomer) |

| 1620-1450 | C=C and C=N stretching of the quinoline ring |

| ~1350 | C-N stretching |

| ~1200 | C-O stretching (for the -ol tautomer) |

| 850-750 | C-H out-of-plane bending |

| 700-500 | C-Br stretching |

Note: These are expected absorption ranges and the exact peak positions can vary based on the sample preparation and physical state.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

| Ion | m/z |

| [M+H]⁺ | 224 |

The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

-

A standard proton experiment is performed with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is set to approximately 200-220 ppm.

-

The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further, dilute the stock solution to a final concentration of approximately 10 µg/mL.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ ion.

-

The data is acquired over a mass range that includes the expected molecular ion (e.g., m/z 100-400).

-

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 6-Bromoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-bromoquinolin-4-ol. It includes detailed experimental protocols, a quantitative summary of spectral data, and a logical workflow for the acquisition and analysis of the 1H NMR spectrum, designed to aid in the structural characterization and quality control of this compound.

Data Presentation: 1H NMR Spectral Data of this compound

The 1H NMR spectral data for this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | 11.93 | br s | - | 1H |

| H5 | 8.17 | d | 2.0 | 1H |

| H2 | 7.96 | dd | 7.5, 6.0 | 1H |

| H7 | 7.79 | dd | 9.0, 2.5 | 1H |

| H8 | 7.53 | d | 8.5 | 1H |

| H3 | 6.08 | d | 2.5 | 1H |

Table 1: Summary of 1H NMR spectral data for this compound in DMSO-d6.[1][2]

Experimental Protocols

The following section outlines a standard protocol for the acquisition of a high-quality 1H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. The choice of DMSO-d6 is crucial for solubilizing the compound and for observing the exchangeable NH proton.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This filtration step is important to remove any particulate matter that could degrade the spectral resolution.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is suitable for acquiring a well-resolved spectrum.

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then "locked" onto the deuterium signal of the DMSO-d6 solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample. This process is critical for obtaining sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow for the acquisition and structural confirmation of this compound using 1H NMR spectroscopy.

References

6-Bromoquinolin-4-ol molecular weight and formula

An In-depth Technical Guide to 6-Bromoquinolin-4-ol

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers and scientists in the field of medicinal chemistry and drug development. This document details its fundamental chemical properties, experimental synthesis protocols, and potential biological relevance based on the activities of the broader quinolinone class of compounds.

Physicochemical Properties

This compound, also known by synonyms such as 6-bromo-4-hydroxyquinoline and 6-bromo-4(1H)-quinolone, is a solid at room temperature.[1][2] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 145369-94-4 | [1][2][3][4] |

| Molecular Formula | C9H6BrNO | [1][2][3][4] |

| Molecular Weight | 224.05 g/mol , 224.06 g/mol | [1][2][3][4] |

| Melting Point | 283°C (lit.) | [1][2] |

| Appearance | White to light yellow powder/crystal | [2] |

| InChIKey | XKLBNOHKHRAXKK-UHFFFAOYSA-N | [1][2] |

| SMILES | BrC1=CC=C2NC=CC(=O)C2=C1 | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound is a critical process for its further study and application. Several methods have been reported, primarily involving cyclization reactions. Below are detailed protocols adapted from established methodologies.

Protocol 1: Cyclization in Diphenyl Ether

This protocol is based on the thermal cyclization of an intermediate derived from 4-bromoaniline.

Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione This intermediate is typically formed by the reaction of 4-bromoaniline with Meldrum's acid and an orthoformate like triethyl orthoformate.[5]

Step 2: Synthesis of this compound

-

Preheat ether (110.793 g, 0.65 mol) to reflux.[5]

-

Slowly add 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10.110 g, 0.031 mol) to the refluxing ether.[5]

-

Maintain the reflux and stir for 10 minutes.[5]

-

After the reaction is complete, cool the solution to 50°C.[5]

-

Slowly add the resulting mixture to petroleum ether at room temperature and stir for 10 minutes.[5]

-

Collect the precipitated solid by filtration, wash with ethyl acetate, and dry to obtain this compound.[5]

Protocol 2: Decarboxylation in Diphenyl Ether

This method involves the decarboxylation of a carboxylic acid precursor.

-

Place 6-bromo-4-hydroxyquinoline-3-carboxylic acid (5.0 g, 18.73 mmol) in a 100 mL round-bottomed flask.[2]

-

Add diphenyl ether (30 mL) to the flask.[2]

-

Heat the reaction mixture to 260°C and stir for 2 hours.[2]

-

Once the reaction is complete, cool the mixture to 60°C.[2]

-

Add petroleum ether (30 mL) to precipitate the product.[2]

-

Collect the suspended solid by filtration and wash sequentially with petroleum ether and ethyl acetate.[2]

-

Dry the product under reduced pressure to yield this compound as a brown solid.[2]

Experimental Workflow and Further Reactions

This compound serves as a valuable intermediate in the synthesis of other functionalized quinolines. A common subsequent reaction is its conversion to 6-bromo-4-chloroquinoline, a precursor for various nucleophilic substitution reactions.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the quinoline and quinolinone scaffolds are present in numerous compounds with significant biological activities, including anticancer and antimicrobial properties.[6] The mechanisms of action for quinolinone derivatives are diverse and can involve the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[6] The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series of compounds.[6]

Plausible Signaling Pathway for Anticancer Activity

Based on the known mechanisms of similar compounds, a plausible signaling pathway for the anticancer activity of a this compound derivative could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

Logical Relationships in Drug Development

The development of new therapeutic agents from the this compound core involves a structured workflow. This process begins with the chemical synthesis of derivatives, followed by comprehensive biological screening to identify promising candidates for further evaluation.

Conclusion

This compound is a well-characterized compound with established synthetic routes. Its primary value for researchers lies in its role as a versatile intermediate for the creation of more complex molecules. The broader family of quinolinone derivatives has demonstrated significant potential in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. Further investigation into the biological activities of novel derivatives synthesized from the this compound scaffold is a promising avenue for future research.

References

An In-depth Technical Guide to 6-Bromoquinolin-4-ol (CAS Number: 145369-94-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinolin-4-ol, also known as 6-bromo-4-hydroxyquinoline, is a heterocyclic organic compound belonging to the quinolinone family. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 6-position of the quinolinone core can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, along with detailed experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystal.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 145369-94-4 | [1][2] |

| Molecular Formula | C₉H₆BrNO | [1][2] |

| Molecular Weight | 224.06 g/mol | [1][2] |

| Melting Point | 283 °C (lit.) | [1][3] |

| Boiling Point (Predicted) | 370.7 ± 22.0 °C | [1] |

| pKa (Predicted) | 3.83 ± 0.40 | [1] |

| Appearance | White to light yellow powder to crystal | [1] |

| Solubility | While quantitative data is limited, it is soluble in petroleum ether and ethyl acetate. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The available spectroscopic data is summarized below.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) provides information about the molecular weight of the compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference(s) |

| ESI-MS | m/z | 224 [M+H]⁺ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the proton environment in a molecule.

Table 3: ¹H NMR Spectroscopic Data for 6-Bromoquinolin-4(1H)-one (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 11.93 | broad single peak | 1H | NH | [4] |

| 8.17 | double peak (J=2.0 Hz) | 1H | Ar-H | [4] |

| 7.96 | double double peak (J=7.5, 6.0 Hz) | 1H | Ar-H | [4] |

| 7.79 | double double peak (J=9.0, 2.5 Hz) | 1H | Ar-H | [4] |

| 7.53 | double peak (J=8.5 Hz) | 1H | Ar-H | [4] |

| 6.08 | double peak (J=2.5 Hz) | 1H | Ar-H | [4] |

Note: At present, publicly available ¹³C NMR and dedicated IR spectral data for this compound are limited. Researchers are advised to acquire this data for comprehensive characterization.

Synthesis Protocols

Several synthetic routes to this compound have been reported. A common method involves the thermal cyclization of a malonic acid derivative with 4-bromoaniline.

Synthesis from 4-Bromoaniline and Meldrum's Acid

This protocol describes a two-step synthesis involving the condensation of 4-bromoaniline with a derivative of Meldrum's acid, followed by thermal cyclization.

Experimental Protocol:

-

Step 1: Synthesis of 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

Dissolve Meldrum's acid (1.5 equivalents) in trimethyl orthoformate.

-

Heat the mixture to reflux for 3 hours under a nitrogen atmosphere.

-

Cool the solution to approximately 50 °C.

-

Slowly add a solution of 4-bromoaniline (1 equivalent) in trimethyl orthoformate dropwise.

-

Continue to heat at reflux for an additional 2 hours.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with hexane and filter the resulting solid.

-

Wash the solid with hexane and dry to yield the intermediate.[4]

-

-

Step 2: Synthesis of this compound.

-

Preheat diphenyl ether to 245 °C.

-

Add the intermediate from Step 1 in small portions to the hot diphenyl ether, controlling the rate of addition to manage gas evolution.

-

Heat the reaction mixture at 250 °C with stirring for 15 minutes.

-

Cool the mixture to room temperature.

-

Dilute with hexane and filter the precipitate.

-

Wash the solid sequentially with hexane and a 30% ether/hexane mixture.

-

The crude product can be purified by silica gel column chromatography.[4]

-

Biological Activity

While specific biological activity data for this compound is not extensively documented, the quinolinone scaffold is a well-established pharmacophore with diverse biological activities. Research on structurally related compounds provides insights into the potential therapeutic applications of this compound.

Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[5] A study on the synthesis of new this compound derivatives demonstrated their potential against extended-spectrum β-lactamase (ESBL) producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).[6] This suggests that this compound itself could serve as a valuable scaffold for the development of new antimicrobial agents.

Anticancer Activity

The quinoline and quinolinone cores are present in several anticancer agents.[5] Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest. The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series of compounds.[5][7] Therefore, this compound is a promising candidate for further investigation as a potential anticancer agent or as a precursor for the synthesis of more potent derivatives.

Putative Signaling Pathway

Based on the known mechanisms of action of quinolinone-based anticancer agents, a hypothetical signaling pathway for this compound's potential cytotoxic effects is illustrated below. This pathway involves the inhibition of key enzymes in DNA replication, leading to DNA damage and subsequent cell cycle arrest and apoptosis.

Experimental Protocols for Biological Assays

The following are generalized protocols for evaluating the potential antimicrobial and anticancer activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its quinolinone core, functionalized with a bromine atom, provides a foundation for the development of novel compounds with potential antimicrobial and anticancer activities. This technical guide has summarized the available chemical, physical, and spectroscopic properties of this compound, along with detailed synthetic and biological evaluation protocols. Further research is warranted to fully elucidate its biological mechanism of action and to explore its potential in drug discovery and development.

References

- 1. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 4. 6-Bromoquinolin-4(1H)-one | 332366-57-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of 6-Bromoquinolin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinolin-4-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. A critical aspect of its chemical behavior is its existence as a mixture of tautomeric forms: the enol (this compound) and the keto (6-bromoquinolin-4(1H)-one). The equilibrium between these tautomers is influenced by various factors, including the solvent, temperature, and pH. Understanding and controlling this tautomeric equilibrium is crucial for predicting the molecule's reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive overview of the tautomerism of this compound, including theoretical considerations, experimental methodologies for its study, and data interpretation. While specific quantitative data for this compound is not extensively available in the public domain, this guide draws upon established principles and data from closely related quinolin-4-one analogs to provide a robust framework for its investigation.

Introduction to Tautomerism in Quinolones

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1][2][3] The most common form of tautomerism is prototropy, which involves the migration of a proton. In the case of this compound, the key equilibrium is between the aromatic enol form and the non-aromatic keto form, also known as a quinolone.

Generally, for 4-hydroxyquinoline derivatives, the keto-enol equilibrium is a significant factor in their chemical and biological properties. The stability of each tautomer is dictated by a delicate balance of factors including aromaticity, hydrogen bonding, and solvation.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion of the enol and keto forms, as depicted below. The position of this equilibrium is crucial for the molecule's properties.

Figure 1: Tautomeric Equilibrium of this compound.

Factors Influencing the Equilibrium

-

Solvent Effects: The polarity of the solvent plays a significant role in determining the predominant tautomeric form. Polar solvents tend to favor the more polar tautomer. For quinolin-4-ones, the keto form is generally more polar and is therefore stabilized in polar solvents like DMSO or water. In contrast, non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding.

-

Temperature: Changes in temperature can shift the equilibrium position. The direction of the shift depends on the enthalpy change of the tautomerization.

-

pH: The ionization state of the molecule can influence the tautomeric equilibrium. At different pH values, the molecule can exist as neutral, cationic, or anionic species, each with its own tautomeric preference.

-

Substituent Effects: The electronic nature of substituents on the quinoline ring can impact the relative stability of the tautomers. The electron-withdrawing nature of the bromine atom at the 6-position is expected to influence the acidity of the N-H and O-H protons, thereby affecting the tautomeric balance. Theoretical studies on related quinolin-4-ones suggest that a bromine substituent increases the acidity of the nitrogen and oxygen atoms.

Quantitative Analysis of Tautomerism

While specific experimental data for the tautomeric equilibrium of this compound is scarce, the following table illustrates how such data would be presented. The values are hypothetical and based on general trends observed for similar quinolone systems.

| Solvent | Temperature (°C) | Method | % Enol | % Keto | Keq ([Keto]/[Enol]) |

| Chloroform-d | 25 | ¹H NMR | 30 | 70 | 2.33 |

| DMSO-d₆ | 25 | ¹H NMR | <5 | >95 | >19 |

| Methanol-d₄ | 25 | ¹H NMR | 10 | 90 | 9.00 |

| Acetonitrile-d₃ | 25 | ¹H NMR | 15 | 85 | 5.67 |

| Water (D₂O) | 25 | ¹H NMR | <5 | >95 | >19 |

| Chloroform | 25 | UV-Vis | - | - | 2.4 |

| Methanol | 25 | UV-Vis | - | - | 8.8 |

Experimental Protocols for Tautomerism Studies

A combination of spectroscopic and computational methods is typically employed to study tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for quantifying tautomeric mixtures in solution.

-

¹H NMR Spectroscopy: The enol and keto forms will have distinct sets of proton signals. The N-H proton of the keto form and the O-H proton of the enol form often appear as broad signals at different chemical shifts. The aromatic protons will also show slight differences in their chemical shifts and coupling constants between the two forms. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

-

¹³C NMR Spectroscopy: The chemical shift of the C4 carbon is particularly indicative of the tautomeric form. In the keto form, this carbon is a carbonyl carbon and resonates at a significantly downfield chemical shift (typically >170 ppm). In the enol form, it is an oxygen-bearing aromatic carbon and appears at a more upfield position (typically 150-160 ppm).

Sample Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a known amount of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Identify the characteristic signals for both the enol and keto tautomers. For ¹H NMR, integrate a set of non-overlapping signals for each tautomer. The molar ratio is calculated from the ratio of the integrals. For ¹³C NMR, the presence and chemical shift of the C4 signal can confirm the dominant tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The enol and keto tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra.

-

Enol Form: Being a substituted quinoline, the enol form is expected to have absorption bands characteristic of an extended aromatic system.

-

Keto Form: The keto form has a different conjugated system and will absorb at different wavelengths.

By recording the spectra in various solvents of differing polarities, the shift in the absorption maxima can be correlated with the shift in the tautomeric equilibrium.

Sample Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).

-

Data Analysis: Analyze the changes in the absorption bands as a function of solvent polarity. The appearance or intensification of certain bands can be attributed to the stabilization of one tautomer over the other.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of the different functional groups in each tautomer.

-

Enol Form: Characterized by a broad O-H stretching band and C=C/C=N stretching vibrations of the aromatic system.

-

Keto Form: Characterized by a sharp C=O stretching band (around 1650-1700 cm⁻¹) and an N-H stretching band.

Computational Chemistry

Density Functional Theory (DFT) is a valuable tool for predicting the relative stabilities of tautomers.

Sample Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of both the enol and keto tautomers of this compound.

-

Energy Calculation: Perform geometry optimization and energy calculations for both tautomers in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) and a solvent model (e.g., PCM).

-

Data Analysis: Compare the calculated free energies of the two tautomers. The tautomer with the lower free energy is predicted to be the more stable form. The energy difference can be used to estimate the equilibrium constant.

Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of investigating the tautomerism of this compound.

Figure 2: Experimental Workflow for Tautomerism Analysis.

Figure 3: Factors Influencing Tautomerism and Properties.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that dictates its properties and potential applications. While the keto form, 6-bromoquinolin-4(1H)-one, is expected to predominate in polar environments, a comprehensive understanding requires detailed experimental and computational investigation. The protocols and frameworks provided in this guide offer a clear path for researchers to elucidate the tautomeric behavior of this and related quinolone compounds. Such studies are essential for the rational design of new drugs and materials based on the quinolone scaffold.

References

An In-depth Technical Guide on 6-Bromoquinolin-4-ol: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromoquinolin-4-ol, a quinolinone derivative of interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for this compound, this document focuses on its synthesis, potential biological activities based on analogous structures, and the general experimental protocols required for its characterization. A generalized methodology for single-crystal X-ray diffraction is presented to guide researchers in the structural elucidation of this and related compounds. This guide is intended to be a valuable resource for professionals in drug discovery and development, offering foundational information for further investigation of this promising scaffold.

Introduction

The quinolin-4(1H)-one core is a privileged scaffold in drug discovery, forming the basis of numerous compounds with a wide array of biological activities.[1] The introduction of a bromine atom at the 6-position, as in this compound, is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel therapeutic activities.[1] Quinolone derivatives are particularly renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[1] Furthermore, the quinoline and quinolinone scaffolds are present in several anticancer agents, with mechanisms including apoptosis induction and cell cycle arrest.[1] The presence of a halogen at the C6 position has been associated with enhanced cytotoxic effects in some series of compounds.[1]

While the specific crystal structure of this compound has not been reported in publicly available literature, this guide provides detailed protocols for its synthesis and a generalized procedure for its structural characterization by single-crystal X-ray diffraction.

Physicochemical Properties

While crystallographic data is unavailable, other physicochemical properties of this compound have been reported.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.05 g/mol | [2] |

| CAS Number | 145369-94-4 | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 283°C (lit.) | [2] |

| SMILES | BrC1=CC=C2NC=CC(=O)C2=C1 | [2] |

| InChIKey | XKLBNOHKHRAXKK-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the decarboxylation of 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[3]

Materials:

-

6-bromo-4-hydroxyquinoline-3-carboxylic acid

-

Diphenyl ether (Ph₂O)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

100 mL round-bottomed flask

-

Heating mantle with stirrer

-

Filtration apparatus

Procedure:

-

Place 6-bromo-4-hydroxyquinoline-3-carboxylic acid (e.g., 5.0 g, 18.73 mmol) into a 100 mL round-bottomed flask.[3]

-

Add diphenyl ether (e.g., 30 mL) to the flask.[3]

-

Heat the reaction mixture to 260°C with stirring for 2 hours.[3]

-

After the reaction is complete, cool the mixture to 60°C.[3]

-

Add petroleum ether (e.g., 30 mL) to precipitate the product.[3]

-

Collect the suspended solid by filtration.[3]

-

Wash the solid sequentially with petroleum ether and ethyl acetate.[3]

-

Dry the product under reduced pressure to yield this compound as a solid.[3]

Generalized Protocol for Single-Crystal X-ray Diffraction

The following is a generalized workflow for the determination of the crystal structure of a small organic molecule like this compound.

1. Crystallization:

-

Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

-

Methodology: Slow evaporation of a saturated solution is a common technique.

-

Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, DMF, or mixtures with water) to form a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

-

Monitor for the formation of single crystals over several days to weeks.

-

2. Data Collection:

-

Objective: To obtain a complete set of diffraction data.

-

Methodology:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

The data collection strategy should aim for high completeness and redundancy of the measured reflections.

-

3. Structure Solution and Refinement:

-

Objective: To determine the arrangement of atoms in the crystal lattice.

-

Methodology:

-

Integrate the raw diffraction images to obtain the intensities and positions of the reflections.

-

Determine the unit cell parameters and the space group from the diffraction pattern.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods. This involves refining atomic coordinates, displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors.

-

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the literature, quinolone derivatives are well-known for their antibacterial activity.[1] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for DNA replication, transcription, repair, and recombination.[1]

The following diagram illustrates the generalized mechanism of action of quinolone antibiotics.

Caption: General mechanism of action of quinolone antibiotics.

Conclusion

This compound remains a compound of significant interest for medicinal chemistry and drug development due to the established biological activities of the quinolinone scaffold. Although its specific crystal structure is yet to be publicly reported, this guide provides the necessary foundational information for its synthesis and characterization. The detailed protocols and the overview of the potential mechanism of action are intended to facilitate further research into this and related molecules, ultimately aiding in the development of new therapeutic agents.

References

An In-depth Technical Guide to 6-Bromoquinolin-4-ol: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of 6-Bromoquinolin-4-ol, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's history, physicochemical properties, synthesis methodologies, and its role in the preparation of biologically active molecules.

Introduction and Physicochemical Properties

This compound, with the CAS number 145369-94-4, is a heterocyclic compound belonging to the quinoline family.[1][2][3] Its structure consists of a quinoline core substituted with a bromine atom at the 6th position and a hydroxyl group at the 4th position. This compound exists in tautomeric equilibrium with its keto form, 6-bromo-1,4-dihydroquinolin-4-one.[2] Due to its versatile chemical nature, it serves as a crucial building block in the synthesis of various derivatives with potential applications in medicinal chemistry and material science.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 145369-94-4 | [1][2][3] |

| Molecular Formula | C9H6BrNO | [1][2][3] |

| Molecular Weight | 224.05 g/mol | [1][2] |

| Melting Point | 283°C (lit.) | [1][2] |

| Boiling Point | 370.7±22.0 °C (Predicted) | [1] |

| Density | 1.705±0.06 g/cm3 (Predicted) | [1] |

| Appearance | White to light yellow powder/crystal or tan/brown solid | [1] |

| Storage | Room Temperature, Sealed in dry, Keep in dark place | [1] |

Synthesis of this compound

The synthesis of this compound has been approached through several methods, with the Gould-Jacobs reaction being a prominent route. This reaction typically involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization.

Synthesis via Decarboxylation of 6-bromo-4-hydroxyquinoline-3-carboxylic acid

One common method involves the decarboxylation of 6-bromo-4-hydroxyquinoline-3-carboxylic acid in a high-boiling solvent like diphenyl ether.[1]

Experimental Protocol:

-

Reaction Setup: 6-bromo-4-hydroxyquinoline-3-carboxylic acid (5.0 g, 18.73 mmol) is placed in a 100 mL round-bottomed flask containing diphenyl ether (30 mL).[1]

-

Heating: The reaction mixture is heated to 260 °C and stirred for 2 hours.[1]

-

Precipitation: After completion, the reaction is cooled to 60 °C, and petroleum ether (30 mL) is added to precipitate the product.[1]

-

Isolation and Purification: The resulting solid is collected by filtration and washed sequentially with petroleum ether and ethyl acetate.[1]

-

Drying: The final product is dried under reduced pressure to yield this compound as a brown solid (Yield: 77%).[1]

Synthesis from 4-bromoaniline and Diethyl (ethoxymethylene)malonate (Gould-Jacobs Reaction)

This widely used method for synthesizing 4-hydroxyquinolines can be adapted for this compound.[5]

Experimental Protocol:

-

Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. Ethanol formed during the reaction is removed by distillation.[5]

-

Cyclization: The intermediate adduct is added portion-wise to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.[5]

-

Isolation of Ester: The reaction mixture is cooled and diluted with petroleum ether to precipitate ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, which is collected by filtration.[5]

-

Hydrolysis and Decarboxylation: The crude ester is refluxed in an aqueous sodium hydroxide solution (10-20%) until hydrolysis is complete. The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate this compound.[5]

Synthesis from 4-bromoaniline and Meldrum's acid

Another variation involves the reaction of 4-bromoaniline with Meldrum's acid and an orthoformate, followed by cyclization.[6][7]

Experimental Protocol:

-

Intermediate Formation: 4-bromoaniline is reacted with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (formed from Meldrum's acid and triethyl orthoformate) in ethanol at reflux to yield 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[6][7]

-

Cyclization: The resulting intermediate (10.110 g, 0.031 mol) is slowly added to preheated diphenyl ether (110.793 g, 0.65 mol) and stirred at reflux for 10 minutes.[6][7]

-

Isolation: The reaction mixture is cooled to 50 °C, and petroleum ether is added to precipitate the product. The solid is filtered, washed with ethyl acetate, and dried to give a yellowish product (Yield: 59.89%).[6][7]

Chemical Reactions and Applications

This compound is a valuable intermediate for the synthesis of various substituted quinolines. A key reaction is its conversion to 6-bromo-4-chloroquinoline, a precursor for further functionalization.

Synthesis of 6-Bromo-4-chloroquinoline

Experimental Protocol:

-

Reaction Setup: this compound (3.0 g, 13.45 mmol) is added to phosphorus oxychloride (POCl3, 20 mL) in a round-bottomed flask, followed by the addition of N,N-dimethylformamide (0.5 mL).[8]

-

Heating: The mixture is heated to reflux and stirred for 6 hours.[8]

-

Work-up: After cooling, the reaction mixture is slowly poured into ice water. The pH is adjusted to 8 with a saturated aqueous sodium bicarbonate solution.[8]

-

Extraction and Isolation: The mixture is extracted with ethyl acetate. The combined organic phases are dried with anhydrous sodium sulfate and concentrated under reduced pressure to yield 6-bromo-4-chloroquinoline as a white solid (Yield: 84%).[8]

This 4-chloro derivative can be further reacted, for instance, with sodium iodide to produce 6-bromo-4-iodoquinoline, another important synthetic intermediate.[6][7]

Biological Significance of Derivatives

While this compound itself is primarily an intermediate, its derivatives have shown significant biological activities. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, known for its presence in compounds with a wide range of therapeutic effects.[9]

-

Antimicrobial Activity: Derivatives of the quinolone core are well-known for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV.[9] Novel derivatives of this compound have been synthesized and investigated for their potential as antibacterial agents against resistant strains like ESBL-producing Escherichia coli and MRSA.[4]

-

Anticancer Activity: The quinoline and quinolinone scaffolds are also found in several anticancer agents.[9] Some synthetic derivatives of 6-bromoquinolin-4(1H)-one have been shown to have anti-tumor activity, potentially through the inhibition of pathways like PI3K/mTOR.[10]

-

Enzyme Inhibition: Certain functionalized phenoxy quinoline derivatives, synthesized from this compound, have demonstrated potent inhibition of α-amylase, suggesting potential applications in managing diabetes.[4]

Logical and Experimental Workflows

The synthesis and subsequent functionalization of this compound can be represented in a logical workflow, highlighting its central role as a precursor to more complex molecules.

Caption: Synthetic pathway from starting materials to this compound and its subsequent conversion to biologically active derivatives.

Conclusion

This compound is a fundamentally important molecule in synthetic chemistry. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, makes it an invaluable precursor for the development of novel compounds. The demonstrated biological activities of its derivatives, particularly in the antimicrobial and anticancer fields, underscore the continuing relevance of this quinoline scaffold in modern drug discovery and development. This guide provides a solid foundation of its properties, synthesis, and potential for researchers aiming to exploit this versatile chemical entity.

References

- 1. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

- 2. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 6-Bromoquinolin-4(1H)-one | 332366-57-1 | HNA36657 [biosynth.com]

Methodological & Application

Synthesis of 6-Bromoquinolin-4-ol from 4-Bromoaniline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-bromoquinolin-4-ol, a valuable intermediate in medicinal chemistry, starting from 4-bromoaniline. The primary method detailed is the Gould-Jacobs reaction, a robust and widely used method for the preparation of 4-hydroxyquinolines.[1][2][3]

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The bromo-substituted quinolin-4-ol core, in particular, serves as a key building block for the development of novel therapeutic agents. This application note presents a detailed protocol for the synthesis of this compound from 4-bromoaniline, including reaction mechanisms, step-by-step experimental procedures, and characterization data.

Reaction Pathway

The synthesis of this compound from 4-bromoaniline is typically achieved via the Gould-Jacobs reaction.[1][2] This multi-step process involves the initial condensation of an aniline derivative with a malonic acid derivative, followed by thermal cyclization to form the quinoline ring system. The overall transformation is depicted below:

Overall Reaction Scheme:

4-Bromoaniline reacts with diethyl (ethoxymethylene)malonate in the first step to form an intermediate, diethyl 2-[(4-bromoanilino)methylidene]malonate. This is followed by a high-temperature cyclization reaction, which after hydrolysis and decarboxylation, yields the final product, this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-[(4-bromoanilino)methylidene]malonate (Intermediate A)

This initial step involves the condensation of 4-bromoaniline with diethyl (ethoxymethylene)malonate.

Procedure:

A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours.[4] The ethanol formed during the reaction is continuously removed by distillation. Alternatively, the reaction can be carried out by heating the reactants at 403 K (130 °C) for 2 hours.[5] After the reaction is complete, low boiling point components are evaporated under reduced pressure to yield the crude intermediate. The crude product can be purified by recrystallization from a suitable solvent like diethyl ether to afford diethyl 2-[(4-bromoanilino)methylidene]malonate as a white solid.[5]

Step 2: Synthesis of this compound (Final Product)

This step involves the thermal cyclization of the intermediate A to yield the final product.

Procedure:

The intermediate adduct, diethyl 2-[(4-bromoanilino)methylidene]malonate, is added in portions to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C.[4][6] The reaction mixture is maintained at this temperature for 30-60 minutes.[4] Upon cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether to precipitate the product. The solid is then collected by filtration, washed with petroleum ether, and dried to yield crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.